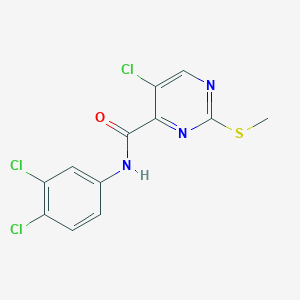![molecular formula C17H28Cl3N3O4 B5453447 2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride](/img/structure/B5453447.png)
2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenoxyacetamide structure, which includes a chloro, ethoxy, and morpholine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Core: This step involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with an appropriate amine to form the phenoxyacetamide core.
Introduction of the Morpholine Moiety: The phenoxyacetamide core is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to introduce the morpholine moiety.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and morpholine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the ethoxy or morpholine moieties.
Reduction: Reduced derivatives of the ethoxy or morpholine moieties.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide has diverse
Properties
IUPAC Name |
2-[2-chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O4.2ClH/c1-2-24-15-10-13(9-14(18)17(15)25-12-16(19)22)11-20-3-4-21-5-7-23-8-6-21;;/h9-10,20H,2-8,11-12H2,1H3,(H2,19,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDLDBKQODFGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid](/img/structure/B5453372.png)

![[1-(2,5-dimethylpyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5453394.png)
![Ethyl 1-[3-(2-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5453395.png)
![4-ethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5453408.png)

![2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide](/img/structure/B5453413.png)
![5-benzyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5453414.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(2-pyrazinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5453416.png)
![2-[(5-Bromothiophen-2-yl)methyl-propylamino]ethanol](/img/structure/B5453428.png)



![N-bicyclo[2.2.1]hept-2-yl-2-(4-ethylphenyl)acetamide](/img/structure/B5453455.png)
